molecular formula C15H21NO4S B596053 Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1313712-54-7

Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B596053
CAS No.: 1313712-54-7
M. Wt: 311.396
InChI Key: YOXOEVFUXYRJIK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named as methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, reflecting its complex molecular architecture. Alternative nomenclature includes methyl 2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which provides a more descriptive representation of the tert-butoxycarbonyl moiety. The compound possesses the molecular formula C15H21NO4S with an average molecular mass of 311.396 atomic mass units. Chemical databases assign this compound the registry number 1313712-54-7, facilitating its identification across various chemical information systems.

The nomenclature conventions for this compound follow International Union of Pure and Applied Chemistry guidelines, where the tetrahydrobenzo[b]thiophene core serves as the parent structure, with substituents identified by their position numbers and functional group designations. The systematic naming acknowledges the presence of the methyl ester at position 3, the amino group at position 2 protected by the tert-butoxycarbonyl group, and the saturated six-membered ring fused to the thiophene moiety. This comprehensive nomenclature system ensures unambiguous identification of the compound across international scientific literature and chemical databases.

Chemical Identifier Value
Molecular Formula C15H21NO4S
Molecular Weight 311.396 g/mol
Registry Number 1313712-54-7
Monoisotopic Mass 311.119129
Chemical Database ID 28425122

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-12-11(13(17)19-4)9-7-5-6-8-10(9)21-12/h5-8H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXOEVFUXYRJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724394
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-54-7
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The precursor is typically prepared via the Gewald reaction, a two-step cyclocondensation involving:

  • Knoevenagel condensation between cyclohexanone and methyl cyanoacetate.

  • Cyclization with elemental sulfur in the presence of a base (e.g., morpholine).

This method yields the 2-aminothiophene core with a methyl ester group at the 3-position. Yields range from 60–75%, depending on solvent polarity and reaction time.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the primary amine at the 2-position, enabling further functionalization without side reactions.

Standard Boc Protection Protocol

Reagents :

  • Boc anhydride (2.2 equiv)

  • Triethylamine (TEA, 3.0 equiv) or potassium carbonate (K₂CO₃, 2.5 equiv)

  • Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent.

Procedure :

  • Dissolve the precursor (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Add TEA or K₂CO₃ at 0°C, followed by dropwise addition of Boc anhydride.

  • Stir at room temperature for 12–18 hours.

Workup :

  • Quench with ice-cold water, extract with EtOAc (3×), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (EtOAc/hexanes, 1:4 → 1:2) to isolate the Boc-protected product.

Yield : 66–78%.

Optimization of Reaction Conditions

Comparative studies reveal that K₂CO₃ outperforms TEA in minimizing di-Boc byproduct formation (<5% vs. 15–20%). Solvent selection also impacts efficiency:

SolventReaction Time (h)Yield (%)Byproducts (%)
THF18784
DCM12727
DMF246512

Data adapted from analogous thiazole protection studies.

Spectroscopic Characterization of the Boc-Protected Derivative

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.68–1.72 (m, 4H, cyclohexyl CH₂), 2.52 (t, 2H, J = 5.6 Hz, cyclohexyl CH₂), 3.02 (t, 2H, J = 5.6 Hz, cyclohexyl CH₂), 3.84 (s, 3H, COOCH₃), 5.21 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.3 (Boc CH₃), 22.1, 23.8, 25.4 (cyclohexyl CH₂), 51.2 (COOCH₃), 80.1 (Boc C), 155.7 (Boc CO), 162.4 (COOCH₃), 124.5–137.2 (thiophene C).

Infrared (IR) Spectroscopy

  • Peaks at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1695 cm⁻¹ (Boc C=O).

Melting Point and Purity

  • Melting Point : 148–151°C (lit. 146–150°C for analogous compounds).

  • HPLC Purity : ≥98% (C18 column, 70:30 MeOH/H₂O).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Di-Boc Formation : Occurs when excess Boc anhydride or prolonged reaction times are used. Mitigated by stoichiometric control (Boc anhydride ≤2.2 equiv).

  • Ester Hydrolysis : Observed in polar aprotic solvents (e.g., DMF) due to trace moisture. Avoided by using anhydrous THF.

Regioselectivity

The Boc group exclusively protects the 2-amino group due to steric hindrance at the 3-position from the methyl ester.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Silica gel from chromatography can be regenerated via calcination (500°C, 4 h).

  • Solvent Recovery : THF is distilled under reduced pressure (40°C, 150 mbar) with ≥90% recovery.

Environmental Impact

  • E-Factor : 8.2 (kg waste/kg product), primarily from solvent use.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces waste by 30% but increases reaction time to 24 h.

Applications in Drug Discovery

The Boc-protected derivative serves as a precursor for:

  • Sulfonamide Anticancer Agents : Reactivity at the 2-position enables coupling with aryl sulfonyl chlorides.

  • Peptide Mimetics : The ester is hydrolyzed to a carboxylic acid for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting diseases involving sulfur-containing heterocycles.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Key Differences :
    • Substituent: A 4-hydroxyphenyl group and ethoxycarbonyl moiety instead of Boc.
    • Synthesis : Prepared via a Petasis reaction in HFIP solvent, yielding 22% .
    • Application : Demonstrates lower synthetic efficiency compared to the Boc-protected compound, which is synthesized in higher purity (95%) and is more stable during storage .
Methyl 2-[[(6-Carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2)
  • Key Differences :
    • Substituent: A cyclohexenyl-carbamoyl group and phenyl substitution at position 4.
    • Synthesis : Achieved via acylation of an intermediate with cis-1,2,3,6-tetrahydrophthalic anhydride, yielding 67% .
    • Bioactivity : Exhibits antibacterial properties, whereas the Boc-protected compound is primarily a synthetic precursor .
Ethyl-2-(Substituted Benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives (e.g., S8)
  • Key Differences: Substituent: Benzylideneamino group with electron-withdrawing substituents (e.g., p-Br in S8). Bioactivity: S8 shows potent anticancer activity against A-549 lung cancer cells (IC₅₀: 10⁻⁴ M) due to enhanced electron-withdrawing effects . Comparison: The Boc group in the target compound lacks direct electron-withdrawing effects, suggesting divergent biological roles—more suited for intermediate synthesis than direct therapeutic use .
2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates
  • Key Differences: Substituent: Cyano group and oxobut-2-enoate moiety. Bioactivity: Demonstrates antinociceptive activity in mice with low toxicity (Class V), attributed to the cyano group’s ability to modulate CNS penetration .

Physicochemical and Stability Properties

Property Target Compound Ethyl 2-Amino Derivative (CAS: 4506-71-2) Compound 35 (Tosyl Derivative)
Molecular Weight 311.4 g/mol 239.3 g/mol 507.10 g/mol
Melting Point Not reported 113–116°C (11a) 175–178°C
Key Functional Group Boc-protected amine Free amine Tosylcarbamate
Stability Acid-labile Oxidative instability Base-stable
Synthetic Yield High purity (95%) 85% (11a) 75%

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 1313712-54-7) is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrobenzo[b]thiophene scaffold. Specifically, derivatives of this compound have demonstrated significant antiproliferative activities against various cancer cell lines:

  • In Vitro Studies :
    • Compounds similar to this compound exhibited IC50 values ranging from 0.70 to 4.7 µM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
    • The most effective derivatives showed selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves inhibition of tubulin polymerization at micromolar concentrations. This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death .
    • Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Selectivity and Safety Profile

The selectivity of this compound against cancer cells compared to normal cells suggests a promising safety profile for further development. In vitro tests indicated that concentrations above 20 µM did not significantly impact PBMC viability .

Research Findings and Case Studies

Study Cell Line IC50 (µM) Effect
Study 1L12100.75Apoptosis induction
Study 1CEM0.70Cell cycle arrest
Study 1HeLa1.1Selective toxicity

Case Study Example

In a study evaluating a series of tetrahydrobenzo[b]thiophene derivatives, this compound was found to be among the most potent compounds tested. It exhibited a dose-dependent increase in G2/M phase cell population when tested on HeLa cells, confirming its role as a tubulin inhibitor and its potential as an anticancer agent .

Q & A

Q. Key Data :

  • Typical yields: 67–85% for intermediates like 11b .
  • Characterization: IR (C=O at ~1650–1663 cm⁻¹), ¹H NMR (δ 3.77–3.78 ppm for methyl ester), and HRMS for molecular weight confirmation .

How can NMR spectroscopy resolve ambiguities in the structural confirmation of this compound?

Answer :
¹H and ¹³C NMR are critical for distinguishing regioisomers or confirming Boc protection:

  • Boc Group Detection : The tert-butyl protons appear as a singlet at δ 1.30–1.40 ppm in ¹H NMR, while the carbonyl carbon of the Boc group resonates at ~148–155 ppm in ¹³C NMR .
  • Tetrahydrobenzo[b]thiophene Core : Protons on the cyclohexene ring show multiplet signals between δ 1.71–2.69 ppm, and the thiophene ring’s C-3 carbonyl carbon appears at ~166 ppm .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives, such as those with acylated amino groups .

What methodological challenges arise in optimizing the acylation of the amino group, and how are they addressed?

Answer :
Acylation efficiency depends on steric hindrance from the tert-butyl group and reaction conditions:

  • Reagent Selection : Use succinic anhydride or maleic anhydride instead of bulky acylating agents to improve yields (e.g., 77% for compound 30 in vs. 47% for compound 3 in ) .
  • Solvent and Catalysis : Anhydrous CH₂Cl₂ under N₂ with catalytic DMAP enhances reactivity .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) resolves polar byproducts .

Data Contradiction Note : Lower yields in some protocols (e.g., 47%) may stem from incomplete Boc deprotection or side reactions, necessitating TLC monitoring .

What advanced applications does this compound have in heterocyclic synthesis?

Answer :
The compound serves as a versatile intermediate for:

  • Pyrazole and Isoxazole Derivatives : React with hydrazines or hydroxylamine to form fused heterocycles (e.g., thieno[2,3-d]pyrimidines) via cyclocondensation .
  • Knoevenagel Condensation : Generate cyanoacrylamide derivatives for anticancer studies by reacting with aldehydes (e.g., Scheme 1 in ) .
  • Oxidative Aromatization : Transform the tetrahydrobenzo[b]thiophene core into aromatic analogs using DMSO and p-TsOH (85–90% yields), enabling access to bioactive scaffolds .

Mechanistic Insight : Aromatization proceeds via oxidation of the cyclohexene ring, followed by dehydrogenation .

How do structural modifications (e.g., acyl groups) impact biological activity, and what analytical methods validate these effects?

Q. Answer :

  • Antibacterial Activity : Acylation with succinic anhydride (e.g., compound 32 in ) enhances activity against S. aureus (MIC = 8 µg/mL) by improving cell membrane penetration. In contrast, bulky acyl groups reduce efficacy .
  • Validation Methods :
    • LC-MS/HRMS : Confirm molecular integrity post-modification.
    • Dose-Response Assays : Compare IC₅₀ values across derivatives.
    • Molecular Dynamics : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins) .

Contradiction Analysis : Discrepancies in MIC values between studies may arise from differences in bacterial strains or assay protocols, requiring standardized CLSI guidelines .

What strategies mitigate decomposition or instability during storage?

Q. Answer :

  • Storage Conditions : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or ester moiety .
  • Stabilizers : Add molecular sieves to anhydrous solvents during synthesis to minimize moisture-induced degradation .
  • Monitoring : Use HPLC-PDA to detect degradation products (e.g., free amine or carboxylic acid forms) over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.